1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
Beschreibung
1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a substituted ethanamine derivative characterized by a 4-fluorophenyl group and a tetrahydro-2H-pyran-4-yl moiety. This compound combines aromatic and heterocyclic structural features, making it relevant in medicinal chemistry and drug discovery. The hydrochloride salt form enhances solubility and stability, which is critical for pharmacokinetic optimization.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-(oxan-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-3-1-11(2-4-12)13(15)9-10-5-7-16-8-6-10;/h1-4,10,13H,5-9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAQCURRLZCVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of (4-Fluorophenyl)(Tetrahydro-2H-Pyran-4-yl)Ketone
The ketone intermediate is synthesized via a Grignard reaction :
- Formation of tetrahydropyran-4-yl magnesium bromide :
- Addition to 4-fluorophenylacetonitrile :
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Mg, THF, reflux | 85% |
| 2 | THF, 0°C → HCl | 72% |
Characterization :
Reductive Amination to Primary Amine
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol:
- Conditions : 24 h, room temperature, pH 4–5 (acetic acid).
- Yield : 68% after purification by column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Hydrochloride Salt Formation
The free base is treated with HCl gas in diethyl ether, yielding the hydrochloride salt (95% purity by HPLC).
Synthetic Route 2: Nitrile Reduction
Synthesis of 2-(4-Fluorophenyl)-2-(Tetrahydro-2H-Pyran-4-yl)Acetonitrile
Alkylation of 4-fluorophenylacetonitrile :
- Base : Lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C.
- Electrophile : Tetrahydro-2H-pyran-4-yl bromide (1.5 equiv).
- Yield : 65% after column chromatography.
Mechanistic Insight :
Deprotonation of the nitrile α-hydrogen forms a resonance-stabilized carbanion, which undergoes nucleophilic substitution with the alkyl bromide.
Reduction to Primary Amine
Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF:
- Conditions : Reflux for 6 h.
- Workup : Quench with Na₂SO₄·10H₂O, filter, and concentrate.
- Yield : 88% (crude), 95% purity after recrystallization (ethanol/water).
Salt Formation
The amine is dissolved in ethanol, treated with concentrated HCl, and precipitated with diethyl ether (97% yield).
Synthetic Route 3: Nucleophilic Substitution
Synthesis of 2-Bromo-1-(4-Fluorophenyl)Ethanamine Hydrobromide
Bromination :
Displacement with Tetrahydro-2H-Pyran-4-thiol
Conditions :
- Nucleophile : Tetrahydro-2H-pyran-4-thiol (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 12 h.
- Yield : 54% after purification.
Limitation : Low yield due to competing elimination reactions.
Comparative Analysis of Routes
| Parameter | Route 1 (Reductive Amination) | Route 2 (Nitrile Reduction) | Route 3 (Substitution) |
|---|---|---|---|
| Total Yield | 52% | 73% | 29% |
| Scalability | Moderate | High | Low |
| Purity (HPLC) | ≥95% | ≥97% | 89% |
| Key Advantage | Mild conditions | High efficiency | Minimal steps |
Route 2 is preferred for industrial-scale synthesis due to higher yields and fewer side reactions.
Process Optimization and Troubleshooting
Alkylation Side Reactions
- Dialkylation : Mitigated by using a bulky base (e.g., LDA) and slow addition of electrophile.
- Elimination : Minimized by maintaining low temperatures (−78°C).
Reductive Amination
Purification Challenges
- Column Chromatography : Replaced with recrystallization for Route 2 to improve throughput.
Biologische Aktivität
1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, with the CAS number 2197055-04-0, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19ClFNO
- Molecular Weight : 245.75 g/mol
- Structure : The compound features a tetrahydropyran ring substituted with a fluorophenyl group, which is hypothesized to contribute to its biological activity.
Pharmacological Effects
Research indicates that 1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride exhibits various pharmacological properties:
-
Neuroprotective Activity :
- Studies suggest that the compound may have neuroprotective effects, particularly against amyloid-beta-induced neurotoxicity, which is relevant in the context of Alzheimer's disease. It has been noted for its potential as a multipotent molecule that could lead to therapeutic developments in neurodegenerative diseases .
-
Antidepressant-like Effects :
- Preliminary investigations suggest that this compound might exhibit antidepressant-like effects in animal models. The mechanism is thought to be linked to serotonin and norepinephrine modulation, common pathways for many antidepressants.
- Anticonvulsant Properties :
The mechanisms through which this compound exerts its effects are still under investigation but may include:
- Serotonergic Modulation : Potential interaction with serotonin receptors could explain its antidepressant-like effects.
- Calcium Channel Modulation : Some studies indicate that compounds with similar structures can modulate calcium channels, which may contribute to neuroprotective and anticonvulsant effects.
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective properties of various compounds against amyloid-beta toxicity, 1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride was included among the candidates. Results indicated significant reductions in neuronal death in treated cultures compared to controls, suggesting a protective effect against neurodegeneration .
Case Study 2: Antidepressant Activity
A behavioral study involving rodents demonstrated that administration of the compound led to significant reductions in depressive-like behaviors in forced swim tests. These results were comparable to those observed with established antidepressants, indicating potential efficacy in mood disorders .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Impact of Aromatic Substitution
Role of Heterocyclic Moieties
- The tetrahydro-2H-pyran-4-yl group contributes to conformational rigidity, which may improve selectivity for target receptors compared to linear alkyl chains (e.g., phenethylamines) .
- Analogues lacking this moiety (e.g., 4-fluorophenethylamine hydrochloride) exhibit simpler pharmacokinetic profiles but reduced structural complexity .
Pharmacological and Physicochemical Comparisons
Receptor Binding and Activity
- Fluorophenethylamines: 4-Fluorophenethylamine hydrochloride (CAS 459-19-8) is a known serotonin receptor ligand, with the fluorine atom enhancing binding affinity .
Q & A
Basic Questions
Q. What are the key synthetic routes for 1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, and how is purity optimized?
- Synthesis Steps : The compound is typically synthesized via a multi-step process:
Coupling Reactions : A fluorophenyl group is introduced to the tetrahydro-2H-pyran-4-yl ethanamine backbone using palladium-catalyzed cross-coupling or nucleophilic substitution under controlled pH and temperature .
Salt Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, ensuring stability and crystallinity.
- Purity Optimization : Recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) removes impurities. Purity ≥95% is confirmed via NMR and LC-MS .
Q. What spectroscopic methods are used to characterize this compound?
- 1H/13C NMR : Assignments focus on distinguishing the fluorophenyl aromatic protons (δ 7.2–7.6 ppm) and the tetrahydro-2H-pyran oxygen-coupled protons (δ 3.3–4.0 ppm).
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 254.2 (M+H)+, with fragmentation patterns validating the ethanamine-pyran linkage .
- Elemental Analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% deviation .
Advanced Questions
Q. How does the fluorine substituent influence electronic effects and reactivity in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing fluorine atom on the phenyl ring enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). This is confirmed by computational studies (DFT) showing reduced electron density at the reaction site .
- Reactivity Trade-offs : While fluorine increases oxidative stability, it may hinder C-F bond cleavage in reductive conditions (e.g., catalytic hydrogenation). Alternative strategies, such as using Pd(OAc)2 with XPhos ligands, improve coupling efficiency .
Q. What challenges arise in enantiomeric resolution, and which chiral separation methods are effective?
- Challenges : The compound lacks inherent chirality but may form diastereomeric salts during synthesis. Impurities from racemic byproducts require rigorous detection.
- Resolution Methods :
- Chiral HPLC : Using a Chiralpak® AD-H column with hexane/isopropanol (90:10) achieves baseline separation (α = 1.2) .
- SFC (Supercritical Fluid Chromatography) : CO2/ethanol mobile phases reduce solvent waste and improve resolution for scale-up .
Q. How do structural analogs of this compound compare in receptor-binding studies?
- Key Analogs :
| Compound Name | CAS Number | Similarity Score | Key Structural Difference |
|---|---|---|---|
| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine | 389621-77-6 | 0.79 | Lacks fluorophenyl group |
| (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 | 0.79 | Shorter ethanamine chain |
- Binding Insights : The fluorophenyl group enhances affinity for serotonin receptors (5-HT2A), as shown in radioligand displacement assays (Ki = 12 nM vs. 45 nM for non-fluorinated analogs) .
Q. How should researchers address contradictions in reported solubility data across solvents?
- Data Discrepancies : Solubility in DMSO ranges from 50–100 mg/mL in literature.
- Resolution Strategy :
Standardized Protocols : Use saturated solutions equilibrated at 25°C for 24 hours, filtered through 0.22 μm membranes.
Validation : Cross-check with nephelometry (turbidity measurements) to detect undissolved particulates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
